ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate
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Description
Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.10625597 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
This compound is derived from the oxadiazole family, known for their diverse biological activities. The synthesis typically involves the reaction of 5-ethyl-1,3,4-oxadiazole with appropriate phenyl and carbamate derivatives. The general reaction pathway can be summarized as follows:
- Formation of Oxadiazole: Synthesize 5-ethyl-1,3,4-oxadiazole from corresponding precursors.
- Carbamoylation: React the oxadiazole with an isocyanate to introduce the carbamoyl group.
- Esterification: Finally, esterify with formic acid to yield the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance:
- In Vitro Studies: Compounds similar to this compound have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Compound | Activity | Target Organisms |
---|---|---|
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Weak selective antibacterial | Staphylococcus aureus, Bacillus subtilis |
Anticancer Activity
Oxadiazole derivatives have also been explored for their anticancer potential. A study indicated that certain oxadiazole compounds induce apoptosis in cancer cells by disrupting microtubule dynamics . The mechanism often involves inhibition of specific proteins essential for cell division.
Compound | Mechanism | Cancer Type |
---|---|---|
2-(3-benzamidopropanamido)thiazole-5-carboxylate | Inhibition of HSET protein | Centrosome-amplified cancer cells |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer effects, compounds in this class have shown promising anti-inflammatory activity. The presence of specific functional groups enhances their ability to modulate inflammatory pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various oxadiazole derivatives for antimicrobial activity:
- Objective: Assess the efficacy against common bacterial strains.
- Methodology: Disk diffusion method was employed.
- Results: Compounds exhibited varying degrees of inhibition against tested strains.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties:
- Objective: Determine effects on cell viability in cancer cell lines.
- Methodology: MTT assay used to measure cell proliferation.
- Results: Significant reduction in viability observed at specific concentrations.
Properties
IUPAC Name |
ethyl 2-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-11-16-17-13(21-11)9-5-7-10(8-6-9)15-12(18)14(19)20-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSTXKWAKLETAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.